molecular formula C12H13NO4 B15053920 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid CAS No. 886502-01-8

4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid

Cat. No.: B15053920
CAS No.: 886502-01-8
M. Wt: 235.24 g/mol
InChI Key: CNTYGIDWJTZEEA-UHFFFAOYSA-N
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Description

4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid is a heterocyclic compound belonging to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylative coupling conditions . This method yields the desired oxazine in moderate to excellent yields. Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. The palladium-catalyzed carbonylation-cyclization process is favored due to its high yield and mild reaction conditions. Additionally, the use of CO-releasing reagents such as oxalyl chloride and formic acid enhances the versatility and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted oxazines, dihydro derivatives, and various functionalized oxazine compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid stands out due to its unique butanoic acid side chain, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

Properties

CAS No.

886502-01-8

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

4-(4-oxo-2H-1,3-benzoxazin-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO4/c14-11(15)6-3-7-13-8-17-10-5-2-1-4-9(10)12(13)16/h1-2,4-5H,3,6-8H2,(H,14,15)

InChI Key

CNTYGIDWJTZEEA-UHFFFAOYSA-N

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCCC(=O)O

Origin of Product

United States

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